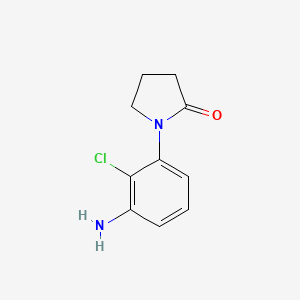![molecular formula C5H12BNO2 B15050816 [(Pyrrolidin-1-yl)methyl]boronic acid](/img/structure/B15050816.png)
[(Pyrrolidin-1-yl)methyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Pyrrolidin-1-yl)methyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrrolidine ring via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Pyrrolidin-1-yl)methyl]boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the reaction of pyrrolidine with borane (BH3) in the presence of a suitable solvent, such as tetrahydrofuran (THF), to form the corresponding borane complex. This intermediate is then oxidized using hydrogen peroxide (H2O2) or sodium perborate to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[(Pyrrolidin-1-yl)methyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
[(Pyrrolidin-1-yl)methyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is explored for its potential as a protease inhibitor, which can be useful in studying enzyme mechanisms.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in drug development.
Industry: It is used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism by which [(Pyrrolidin-1-yl)methyl]boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- Pyridine-1-boronic acid
- Cyclohexylboronic acid
Uniqueness
[(Pyrrolidin-1-yl)methyl]boronic acid is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties that influence its reactivity and binding characteristics. This makes it distinct from other boronic acids that lack the pyrrolidine moiety.
Propriétés
Formule moléculaire |
C5H12BNO2 |
|---|---|
Poids moléculaire |
128.97 g/mol |
Nom IUPAC |
pyrrolidin-1-ylmethylboronic acid |
InChI |
InChI=1S/C5H12BNO2/c8-6(9)5-7-3-1-2-4-7/h8-9H,1-5H2 |
Clé InChI |
KHSSMNGQESKYEU-UHFFFAOYSA-N |
SMILES canonique |
B(CN1CCCC1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-[amino(dimethylamino)methylidene]amino]-N,N-dimethylmethanimidamide hydrochloride](/img/structure/B15050734.png)
![1-(butan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15050745.png)
![N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B15050749.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B15050754.png)
![1-ethyl-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15050764.png)
![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-6-ol](/img/structure/B15050765.png)
![(3-methoxypropyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15050771.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B15050777.png)
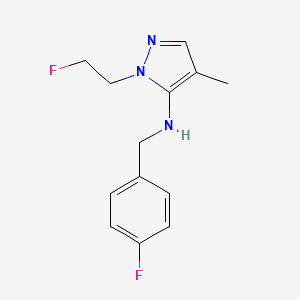
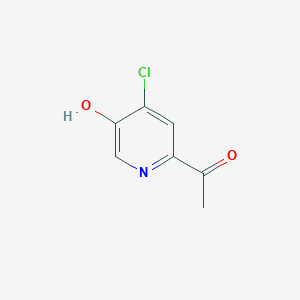
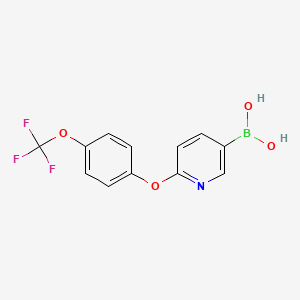
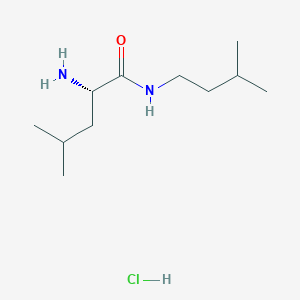
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15050811.png)
